N-(2,3-dimethylphenyl)hexanamide
Description
N-(2,3-Dimethylphenyl)hexanamide is an organic compound characterized by a hexanamide backbone (six-carbon acyl chain) attached to a 2,3-dimethyl-substituted phenyl ring. The 2,3-dimethylphenyl group likely enhances steric bulk and lipophilicity, while the hexanamide chain may influence solubility and bioavailability. Comparable compounds, such as herbicidal acetamides (e.g., alachlor) and pharmaceutical amides (e.g., lisdexamfetamine), highlight the versatility of such structures .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)hexanamide |
InChI |
InChI=1S/C14H21NO/c1-4-5-6-10-14(16)15-13-9-7-8-11(2)12(13)3/h7-9H,4-6,10H2,1-3H3,(H,15,16) |
InChI Key |
GMALOHFOGMXQJT-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=CC(=C1C)C |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, applications, and properties of N-(2,3-dimethylphenyl)hexanamide and related compounds:
*Estimated using ChemDraw software.
Key Differences and Implications
- Substituent Effects : The 2,3-dimethyl group in the target compound increases steric hindrance compared to electron-withdrawing groups (e.g., nitro, chloro) in analogs like N-{2-fluoro-5-nitrophenyl}hexanamide . This may reduce electrophilic reactivity but enhance binding to hydrophobic enzyme pockets in herbicidal applications .
- Biological Activity: Chloro-substituted analogs (e.g., 2-chloro-N-(2,3-dimethylphenyl)acetamide) target lipid biosynthesis in plants, while the dimethyl-substituted hexanamide may exhibit a novel mode of action due to its bulkier structure .
Research Findings and Mechanistic Insights
- Agrochemical Performance : Chloroacetamides like alachlor (logP ~3.8) are widely used pre-emergent herbicides. The longer hexanamide chain in this compound may prolong soil persistence but reduce mobility due to higher hydrophobicity .
- Pharmaceutical Relevance : Lisdexamfetamine’s hexanamide group delays metabolic cleavage, enabling sustained drug release. By analogy, the target compound’s hexanamide could stabilize it against enzymatic degradation, though its dimethylphenyl group may limit solubility .
- Electronic Effects : Nitro and fluoro substituents (e.g., in N-{2-fluoro-5-nitrophenyl}hexanamide) increase electrophilicity, favoring reactivity in nucleophilic environments. In contrast, the dimethyl groups in the target compound likely prioritize hydrophobic interactions .
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